![molecular formula C17H18N2O5S B2826101 1'-((3,5-Dimethylisoxazol-4-yl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1448071-97-3](/img/structure/B2826101.png)

1'-((3,5-Dimethylisoxazol-4-yl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

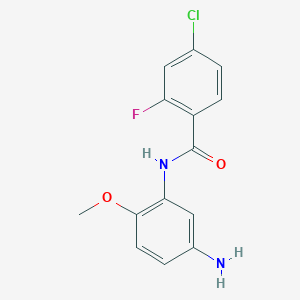

“1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]proline” is a proline derivative . It has a molecular weight of 274.3 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H14N2O5S/c1-6-9 (7 (2)17-11-6)18 (15,16)12-5-3-4-8 (12)10 (13)14/h8H,3-5H2,1-2H3, (H,13,14) . Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 274.3 . The InChI code for this compound is1S/C10H14N2O5S/c1-6-9 (7 (2)17-11-6)18 (15,16)12-5-3-4-8 (12)10 (13)14/h8H,3-5H2,1-2H3, (H,13,14) .

Applications De Recherche Scientifique

Organocatalytic Synthesis

Spiro[pyrrolidin-3,3'-oxindole] derivatives, which are structurally related to the chemical , have been synthesized using an enantioselective organocatalytic approach. These derivatives exhibit significant biological activities and have been produced with high enantiopurity and structural diversity. This method suggests a new avenue for medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).

Synthesis of Spiro-piperidine Motifs

New molecular designs incorporating spiro-piperidine units in synthetic bacteriochlorins have been developed. This design allows for tailoring the bacteriochlorin by nitrogen derivatization and tuning the spectral properties, which can be significant for near-infrared absorbers (Reddy et al., 2013).

Heterocyclic Syntheses

Ortho-dialkylamino-benzenesulphonyl azides, which are structurally related, have been studied for their ability to form mesoionic spirobenzothiadiazoles and other products derived from Curtius rearrangement or dealkylation, suggesting their potential in synthetic organic chemistry (Martin et al., 1974).

Oxidative Cyclization to Access Pyrrolidones

An approach involving dimethyl sulfoxide (DMSO) and N-iodosuccinimide mediated regioselective oxidative cyclization has been demonstrated for the synthesis of functionalized pyrrolidone skeletons, including spiro-pyrrolidone motifs (Prabagar et al., 2016).

Antibacterial Activity

Compounds structurally related to the queried chemical have been evaluated for antibacterial activity, showcasing the potential for these molecules in combating bacterial infections (Sączewski et al., 2014).

Spirooxindole Derivatives in Medicinal Chemistry

The synthesis of spirooxindole derivatives has been explored, indicating the relevance of these structures in the development of new medicinal compounds. These syntheses involve complex reactions and have potential applications in creating biologically active molecules (Bagley et al., 2005).

Propriétés

IUPAC Name |

1'-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]spiro[3H-chromene-2,3'-pyrrolidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5S/c1-11-16(12(2)24-18-11)25(21,22)19-8-7-17(10-19)9-14(20)13-5-3-4-6-15(13)23-17/h3-6H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXLJWYHEACUKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-((3,5-Dimethylisoxazol-4-yl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2826027.png)

![3,4-dihydroisoquinolin-2(1H)-yl{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2826030.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2826031.png)

![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2826032.png)

![Methyl 3-({[4-(acetylamino)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2826034.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide](/img/structure/B2826037.png)